molecular formula C24H26N4O2 B11004786 3-(4-hydroxyquinazolin-2-yl)-N-{2-[1-(propan-2-yl)-1H-indol-3-yl]ethyl}propanamide

3-(4-hydroxyquinazolin-2-yl)-N-{2-[1-(propan-2-yl)-1H-indol-3-yl]ethyl}propanamide

Cat. No.: B11004786
M. Wt: 402.5 g/mol
InChI Key: IIQUTIYBLIJPTH-UHFFFAOYSA-N
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Description

N-[2-(1-ISOPROPYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features an indole and quinazoline moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities.

Preparation Methods

The synthesis of N-[2-(1-ISOPROPYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can be achieved through a multi-step process involving the formation of the indole and quinazoline cores followed by their coupling. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of carboxylic acids and amines . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The quinazoline ring may interact with enzymes or other proteins, modulating their activity. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar compounds include other indole and quinazoline derivatives:

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(1-propan-2-ylindol-3-yl)ethyl]propanamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)28-15-17(18-7-4-6-10-21(18)28)13-14-25-23(29)12-11-22-26-20-9-5-3-8-19(20)24(30)27-22/h3-10,15-16H,11-14H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

IIQUTIYBLIJPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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